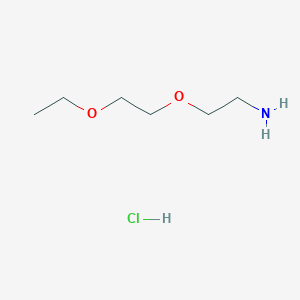

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

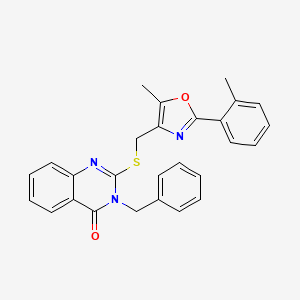

“1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is a chemical compound that likely contains an amino group (-NH2) and two ethoxy groups (-OCH2CH3). It’s a hydrochloride, meaning it’s a salt formed by the reaction of hydrochloric acid with an organic base .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a central carbon atom bonded to an amino group and two ethoxy groups .Chemical Reactions Analysis

The compound, being an amine, could potentially undergo reactions typical of amines, such as acylation or alkylation .Scientific Research Applications

Conversion of Plant Biomass to Derivatives

Chemicals derived from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, show promise in replacing non-renewable hydrocarbon sources. These derivatives are studied for their potential applications in producing polymers, functional materials, fuels, solvents, pharmaceuticals, and pesticides. The versatility of such compounds underscores the significance of research in this area for sustainable development (Chernyshev, Kravchenko, & Ananikov, 2017).

FTY720 in Cancer Therapy

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) demonstrates the diverse potential of chemical compounds in medical research, particularly as an immunosuppressant and in cancer therapy. Its study highlights how chemical compounds can possess multiple biological activities, opening new avenues for treatment strategies (Zhang et al., 2013).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater provides insight into the ecological impact of chemical contaminants. Understanding the microbial degradation pathways and the influence of environmental conditions is crucial for managing pollution and developing remediation technologies (Thornton et al., 2020).

Antioxidant Activity Analysis

The study of antioxidants, including their analytical detection and activity evaluation, is another important area of research. Various methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are used to quantify antioxidant activity in different matrices. This research is relevant across food engineering, medicine, and pharmacy, indicating the interdisciplinary nature of chemical studies (Munteanu & Apetrei, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-ethoxyethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-2-8-5-6-9-4-3-7;/h2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJXVBLAVWJXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2582998.png)

![3,6-dichloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}pyridine-2-carboxamide](/img/structure/B2583005.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583007.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2583009.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2583010.png)

![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2583017.png)

![2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2583018.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2583021.png)